Cas no 866811-47-4 (3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

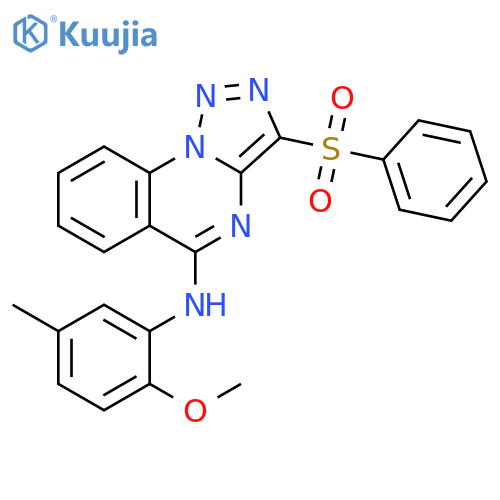

866811-47-4 structure

商品名:3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)-

- STL085578

- NCGC00675005-01

- 866811-47-4

- BS-8663

- F1605-0220

- 3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine

- N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- AKOS001865140

- N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- 3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine

-

- インチ: 1S/C23H19N5O3S/c1-15-12-13-20(31-2)18(14-15)24-21-17-10-6-7-11-19(17)28-22(25-21)23(26-27-28)32(29,30)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,25)

- InChIKey: OMRHMIRZFMYTDM-UHFFFAOYSA-N

- ほほえんだ: N12N=NC(S(C3=CC=CC=C3)(=O)=O)=C1N=C(NC1=CC(C)=CC=C1OC)C1=C2C=CC=C1

計算された属性

- せいみつぶんしりょう: 445.12086066g/mol

- どういたいしつりょう: 445.12086066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 740

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 107Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

じっけんとくせい

- 密度みつど: 1.41±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): -0.94±0.40(Predicted)

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1605-0220-4mg |

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866811-47-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1605-0220-2μmol |

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866811-47-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1605-0220-5mg |

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866811-47-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1605-0220-20mg |

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866811-47-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1605-0220-2mg |

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866811-47-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1605-0220-1mg |

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866811-47-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| A2B Chem LLC | BA77474-5mg |

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866811-47-4 | 5mg |

$272.00 | 2024-04-19 | ||

| A2B Chem LLC | BA77474-1mg |

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866811-47-4 | 1mg |

$245.00 | 2024-04-19 | ||

| A2B Chem LLC | BA77474-10mg |

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866811-47-4 | 10mg |

$291.00 | 2024-04-19 | ||

| Life Chemicals | F1605-0220-5μmol |

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866811-47-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

866811-47-4 (3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量